![molecular formula C20H17N3O5S B2536437 methyl 4-[(hydroxyimino)methyl]-5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-1-phenyl-1H-pyrazole-3-carboxylate CAS No. 318238-00-5](/img/structure/B2536437.png)
methyl 4-[(hydroxyimino)methyl]-5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-1-phenyl-1H-pyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-[(hydroxyimino)methyl]-5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-1-phenyl-1H-pyrazole-3-carboxylate” is a chemical compound with the molecular formula C20H17N3O5S and a molecular weight of 411.43 . It is also known by other synonyms such as “methyl 4-[(1E)-(hydroxyimino)methyl]-5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-1-phenyl-1H-pyrazole-3-carboxylate” and "1H-Pyrazole-3-carboxylic acid, 4-[(hydroxyimino)methyl]-5-[[2-(methoxycarbonyl)phenyl]thio]-1-phenyl-, methyl ester" .
Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 566.3±50.0 °C and a predicted density of 1.34±0.1 g/cm3 . Its pKa is predicted to be 9.81±0.10 .科学的研究の応用
Synthesis and Chemical Reactivity
Pyrazoles and their derivatives, such as the compound , are pivotal in the synthesis of heterocyclic compounds due to their versatile chemical reactivity. Gomaa and Ali (2020) discuss the significance of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones as a privileged scaffold for synthesizing a variety of heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. This reactivity under mild conditions opens pathways for generating diverse cynomethylene dyes and heterocycles from precursors like amines, α-aminocarboxylic acids, and phenols Gomaa & Ali, 2020.
Biological Activities
The exploration of pyrazole derivatives for their pharmacological potential has been a significant area of research. Sharma et al. (2021) emphasize the medical significance of methyl-substituted pyrazoles, reporting them as potent scaffolds that exhibit a wide range of biological activities. Their review elaborates on the synthetic approaches for these compounds and analyzes their medical relevance up to March 2021, showcasing the role of pyrazole derivatives in generating new medicinal leads with high efficacy Sharma et al., 2021.
Anticancer Properties
The Knoevenagel condensation, involving compounds like the one discussed, has been highlighted for its role in the development of anticancer agents. Tokala, Bora, and Shankaraiah (2022) review the utilization of this reaction in synthesizing α, β‐unsaturated ketones/carboxylic acids, which have shown remarkable anticancer activity. The review provides insights into structure-activity relationships, mechanisms of action, and the significance of functionalities in drug discovery efforts targeting cancer Tokala, Bora, & Shankaraiah, 2022.
Environmental and Health Perspectives
The compound's structural relatives have been studied for their environmental presence and potential health effects. Haman et al. (2015) explore parabens, which share functional groups with the compound , discussing their occurrence, fate, and behavior in aquatic environments. Despite being different in function, the study of such compounds sheds light on the broader implications of chemical persistence and bioactivity in environmental and health contexts Haman et al., 2015.
特性
IUPAC Name |
methyl 4-[(E)-hydroxyiminomethyl]-5-(2-methoxycarbonylphenyl)sulfanyl-1-phenylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S/c1-27-19(24)14-10-6-7-11-16(14)29-18-15(12-21-26)17(20(25)28-2)22-23(18)13-8-4-3-5-9-13/h3-12,26H,1-2H3/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTAGSVBISNKPV-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC2=C(C(=NN2C3=CC=CC=C3)C(=O)OC)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1SC2=C(C(=NN2C3=CC=CC=C3)C(=O)OC)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
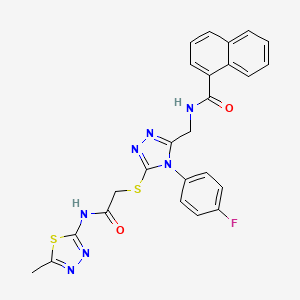
![5-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide](/img/structure/B2536359.png)
![4-[(3-Chloro-4-methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid](/img/structure/B2536361.png)
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2536362.png)
![4-bromo-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide](/img/structure/B2536363.png)
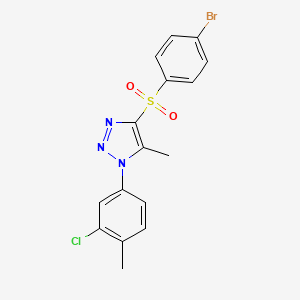

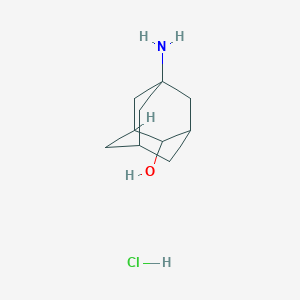
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2536368.png)
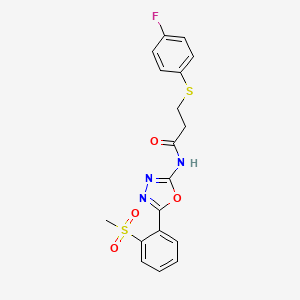

![3-{[(2-fluorophenyl)methyl]sulfanyl}-6-(2-methoxyphenyl)pyridazine](/img/structure/B2536374.png)
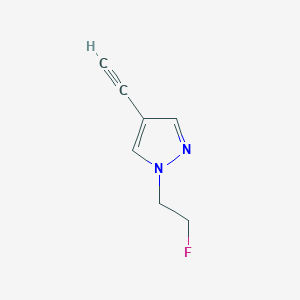
![Methyl 5-[(4-chlorophenyl)sulfonylmethyl]furan-2-carboxylate](/img/structure/B2536376.png)
